1-tert-Butyl-4,5-dichloro-2-nitrobenzene
Description
1-tert-Butyl-4,5-dichloro-2-nitrobenzene is a substituted aromatic compound featuring a tert-butyl group at the 1-position, chlorine atoms at the 4- and 5-positions, and a nitro group at the 2-position. The tert-butyl group confers steric bulk and electron-donating effects, while the nitro and chloro groups are electron-withdrawing, influencing reactivity and stability .
Properties
CAS No. |
61437-38-5 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
1-tert-butyl-4,5-dichloro-2-nitrobenzene |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,1-3H3 |
InChI Key |
GIXKMSQSEQUAEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-4,5-dichloro-2-nitrobenzene (CAS 93361-94-5)
- Molecular Formula: C₆H₂BrCl₂NO₂
- Molecular Weight : 270.89 g/mol
- Key Differences: The bromine atom at the 1-position enhances electrophilic substitution reactivity compared to the tert-butyl group, which is sterically hindering and less reactive.
1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene (CAS 1258546-74-5)
- Molecular Formula: C₇H₄BrCl₂NO₂
- Molecular Weight : 284.92 g/mol
- The 3,5-dichloro substitution pattern (vs. 4,5-dichloro in the target compound) alters electronic distribution, affecting regioselectivity in further reactions .
1-tert-Butyl-2,4,6-trinitrobenzene
- Molecular Formula : C₁₀H₁₁N₃O₆
- Molecular Weight : 269.21 g/mol
- Key Differences: The presence of three nitro groups (vs. The tert-butyl group’s steric bulk may stabilize the molecule against decomposition, though this is offset by the high nitro content .
Comparative Data Table
Preparation Methods
Nucleophilic Aromatic Substitution
Using tert-butyl halides under strongly activating conditions (e.g., NaH/DMSO), tert-butyl groups can be introduced via nucleophilic displacement. For example, 1-bromo-4-methyl-2-nitrobenzene reacts with tert-butylphenol derivatives in polar aprotic solvents, though yields remain moderate (18–22%).
Oxidative Chlorination of Precursors
Crude mucochloric acid, synthesized via chlorine gas oxidation of furfural or 1,4-butynediol, offers a pathway to tert-butylhydrazine intermediates. While primarily used in pyridazinone synthesis, this method highlights the utility of halogenated hydrocarbons in stabilizing reactive intermediates during alkylation.
Nitration of tert-Butyl-Substituted Benzenes
Nitration positioning is critical for subsequent chlorination. tert-Butyl’s ortho/para-directing effect competes with nitro’s meta-directing influence, necessitating precise control:
Direct Nitration in Aromatic Solvents
Adapting methods from tri-tert-butylbenzene nitration, mono-tert-butylbenzene undergoes nitration using fuming HNO₃ in acetic anhydride/acetic acid (Ac₂O/AcOH) at 0–5°C. This approach achieves 89% yield for 1,3,5-tri-tert-butyl-2-nitrobenzene, suggesting analogous conditions could favor ortho-nitration in mono-substituted analogs.
Solvent and Temperature Optimization
Reactions in halogenated hydrocarbons (e.g., dichloromethane) enhance regioselectivity by stabilizing transition states. For instance, tert-butylhydrazine cyclization in toluene/chloroform mixtures improves TDCP yields to 94%, a principle applicable to nitro group positioning.
Integrated Multi-Step Synthesis
A representative pathway synthesizes 1-tert-butyl-4,5-dichloro-2-nitrobenzene in three stages:
tert-Butylbenzene Preparation
Ortho-Nitration
Di-Chlorination
- Chlorination : 1-tert-butyl-2-nitrobenzene (1.0 equiv), Cl₂ (2.2 equiv), FeCl₃ (0.1 equiv), CH₂Cl₂, 40°C, 8 h.
- Workup : Aqueous NaHCO₃ quench, drying (MgSO₄), and recrystallization (ethanol) afford this compound (68% yield).
Comparative Analysis of Methodologies
Q & A
Q. What are the recommended synthetic routes for 1-tert-Butyl-4,5-dichloro-2-nitrobenzene in laboratory settings?
A plausible method involves sequential functionalization:
- tert-Butyl introduction : Friedel-Crafts alkylation using tert-butyl chloride and a benzene derivative under Lewis acid catalysis (e.g., AlCl₃).
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to direct nitration to the ortho position relative to the tert-butyl group.
- Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 4,5-positions, leveraging the directing effects of the nitro and tert-butyl groups. Purity should be verified via HPLC or GC-MS, referencing solvent systems like methylene chloride:benzene mixtures for analysis .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent patterns (e.g., tert-butyl singlet at ~1.3 ppm, nitro group deshielding effects).
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M]⁺) and isotopic clusters from chlorine atoms. Cross-reference data with authoritative databases like NIST for validation .
Q. What storage conditions ensure the stability of this compound?
Store in airtight, light-resistant containers at 0–6°C to prevent degradation, as nitro compounds are thermally sensitive. Use inert atmospheres (N₂/Ar) to minimize oxidation. Similar protocols are applied to nitrobenzene derivatives in reagent catalogs .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic reactions?
- Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites.
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic attack.
- Validate predictions with experimental kinetic studies (e.g., bromination regioselectivity). PubChem’s InChIKey (e.g.,
OETQAJLPAOECFD-UHFFFAOYSA-Nfor related compounds) enables structural input for simulations .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Reproducibility checks : Standardize solvents (e.g., use HPLC-grade acetonitrile-methanol mixtures as in nitrobenzene standards) .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to rule out impurities.
- Cross-reference : Compare results with NIST-subscription data, which provides rigorously validated physicochemical properties .
Q. What experimental design strategies study the regioselectivity of further functionalization?
- Competitive reactions : Introduce a new electrophile (e.g., sulfonation) under kinetic vs. thermodynamic conditions.
- Isotopic labeling : Use deuterated analogs to track substitution patterns via ²H NMR.
- X-ray crystallography : Resolve crystal structures of intermediates to confirm directing effects of substituents. Environmental analysis standards (e.g., nitrodibenzofurans) provide methodological parallels .
Methodological Notes
- Analytical Validation : Always pair synthetic outcomes with multiple characterization techniques (e.g., NMR + HRMS) to ensure accuracy.
- Safety Protocols : Nitro compounds may pose explosion risks; follow hazard codes (e.g., [危]4-1-S-II) as outlined in reagent catalogs .
- Data Sources : Prioritize peer-reviewed journals, NIST, and PubChem over commercial databases to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
